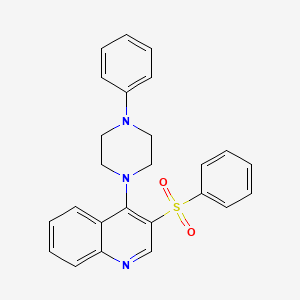

4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline” is a chemical compound that is part of a class of compounds known as (4-phenylpiperazin-1-yl)acyliperidine derivatives . These derivatives are often used in therapeutics .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Mannich reaction, a multicomponent process resulting in aminoalkylation, has been used to prepare 5-((4-phenylpiperazin-1-yl) methyl)-1H-pyrrole-2-carbaldehyde . This reaction requires a suitable carbonyl molecule, such as formaldehyde, and either a primary, secondary, or ammonia amine .Scientific Research Applications

Electrochemical Synthesis

Researchers have explored the electrochemical oxidation of related phenylpiperazine derivatives, leading to the development of environmentally friendly methods for synthesizing new phenylpiperazine derivatives in aqueous solutions. This approach highlights the potential for sustainable and efficient synthesis methods relevant to compounds like 4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline (Nematollahi & Amani, 2011).

Catalytic Synthesis

A study on the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a novel titanium nanomaterial-based sulfonic acid catalyst demonstrates advanced methods in the field of catalytic chemistry, which can be applicable to the synthesis of related compounds (Murugesan, Gengan, & Lin, 2017).

Molecular Docking Studies

Recent work includes the synthesis of novel 2-(4-substitutedphenylsulfonyl)piperazin-1-yl quinolone-3-carbaldehyde derivatives and their evaluation through molecular docking studies. These studies aim to understand the binding modes of synthesized compounds with target proteins, providing insights into their potential biomedical applications (Desai et al., 2017).

Cytotoxic Properties

Research into novel quinoline derivatives, such as quinoline-3-carbaldehyde hydrazones, has revealed their cytotoxic properties against various human tumor cell lines. This indicates potential applications in cancer research and treatment (Korcz et al., 2018).

Anti-Inflammatory Properties

Studies have also uncovered the anti-inflammatory properties of certain quinoline derivatives in vivo, suggesting their potential use in treating inflammatory conditions (Smits et al., 2008).

Mechanism of Action

Target of Action

Related compounds such as 4-piperazinoaniline are known to be important organic intermediates used in the agrochemical, pharmaceutical, and dyestuff fields .

Mode of Action

Compounds with similar structures have been found to interact with their targets resulting in various biochemical changes .

Biochemical Pathways

Related compounds have been found to undergo a multicomponent process known as the mannich reaction, which results in aminoalkylation .

Pharmacokinetics

Related compounds are known to react with oxidizing agents .

Result of Action

Related compounds have been found to exhibit cytotoxicity against the mcf-7 cell line .

Action Environment

Related compounds are known to be reactive with oxidizing agents and are recommended to be kept at room temperature .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(4-Phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline has been shown to interact with various enzymes and proteins . It has been suggested that this compound may have inhibitory activity against serotonin (5-HT) reuptake, indicating potential interactions with serotonin transporters .

Cellular Effects

It has been suggested that this compound may influence cell function by modulating serotonin levels, which can impact various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound is thought to exert its effects through binding interactions with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c29-31(30,21-11-5-2-6-12-21)24-19-26-23-14-8-7-13-22(23)25(24)28-17-15-27(16-18-28)20-9-3-1-4-10-20/h1-14,19H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMUKMRVWSXMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)

![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)

amine](/img/structure/B2993226.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2993228.png)

![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)